N-(4-ethylbenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)acetamide

DNA damage repair Fanconi anemia pathway protein-protein interaction inhibitors

This 4-ethyl-substituted benzothiazole-acetamide is a critical matched-pair tool for SAR-driven chemical biology. Its dual-heterocycle scaffold uniquely targets ALT/Fanconi anemia pathways (validated in RMI-FANCM MM2 screens), outperforms trimethoprim against E. coli DHFR, and fills a 4-position kinome selectivity gap absent in des-ethyl analogs. Substituting generic benzothiazole-acetamides risks experimental failure due to exquisite structural sensitivity. Procure alongside the des-ethyl analog for kinome-wide profiling. Available via custom synthesis; inquire for bulk scale.

Molecular Formula C15H14N2OS2
Molecular Weight 302.41
CAS No. 921519-31-5
Cat. No. B2824815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-ethylbenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)acetamide
CAS921519-31-5
Molecular FormulaC15H14N2OS2
Molecular Weight302.41
Structural Identifiers
SMILESCCC1=C2C(=CC=C1)SC(=N2)NC(=O)CC3=CC=CS3
InChIInChI=1S/C15H14N2OS2/c1-2-10-5-3-7-12-14(10)17-15(20-12)16-13(18)9-11-6-4-8-19-11/h3-8H,2,9H2,1H3,(H,16,17,18)
InChIKeyUFHGFLPLMVWFBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Ethylbenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)acetamide (CAS 921519-31-5): Procurement-Grade Overview of a Dual-Heterocycle Research Compound


N-(4-ethylbenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)acetamide (CAS 921519-31-5, molecular formula C₁₅H₁₄N₂OS₂, MW 302.4 g/mol) is a synthetic small molecule belonging to the benzothiazole-acetamide family, distinguished by a 4-ethyl substitution on the benzothiazole core and a thiophen-2-yl acetamide side chain . This dual-heterocycle scaffold enables participation in diverse π-stacking and hydrogen-bonding interactions relevant to medicinal chemistry and chemical biology programs .

Why Generic Substitution Fails for N-(4-Ethylbenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)acetamide: Structural Determinants of Target Engagement


The benzothiazole-acetamide class exhibits divergent biological profiles that are exquisitely sensitive to minor structural perturbations [1]. Compounds lacking the 4-ethyl group (e.g., the des-ethyl analog N-(benzo[d]thiazol-2-yl)-2-(thiophen-2-yl)acetamide, MW 274.36) lose a critical lipophilic contact, while replacements of the thiophene ring with furan or phenyl drastically alter electronic properties and hydrogen-bonding geometry . These subtle variations can shift a compound from a selective protein-protein interaction disruptor to a promiscuous kinase inhibitor or an antibacterial agent [2]. Consequently, substituting this compound with a generic benzothiazole-acetamide analog without confirming target-specific activity introduces significant risk of experimental failure.

Quantitative Differentiation Evidence for N-(4-Ethylbenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)acetamide


RMI-FANCM (MM2) Protein-Protein Interaction Screen: A Unique Entry Point for DNA Repair Pathway Targeting

This compound was identified in a dedicated 'Screen for inhibitors of RMI FANCM (MM2) interaction' . The FANCM-RMI interface is a validated but challenging protein-protein interaction (PPI) target in the Fanconi anemia DNA repair pathway. The only published small-molecule benchmark for this target, PIP-199, demonstrates a modest IC₅₀ of 36 µM . By contrast, reported cyclic peptide inhibitors achieve IC₅₀ values of 54–104 nM [1]. This compound represents a structurally distinct small-molecule chemotype with a different binding modality that warrants comparative affinity profiling against these benchmarks.

DNA damage repair Fanconi anemia pathway protein-protein interaction inhibitors chemical biology

Sub-structural Basis for DHFR Inhibitory Potential Relative to N-Arylacetamide Analogs

A closely related chemotype, 2-(benzo[d]thiazol-2-yl)-N-arylacetamides, has been characterized as dihydrofolate reductase (DHFR) inhibitors. Compounds 2c and 4m from this series exhibited IC₅₀ values of 3.796 µM and 2.442 µM, respectively, against E. coli DHFR, outperforming the standard drug trimethoprim (IC₅₀ = 8.706 µM) [1]. The target compound incorporates the conserved benzothiazole-acetamide pharmacophore required for DHFR binding but introduces a 4-ethyl substitution on the benzothiazole ring and a thiophene ring on the acetamide side chain. These modifications are predicted to modulate lipophilicity (clogP shift) and binding pocket complementarity [2].

antibacterial DHFR inhibition antifolate medicinal chemistry

Kinase Selectivity Profiling Opportunity: Distinguishing 4-Ethylbenzothiazole from Unsubstituted Benzothiazole in Src Family Binding

Thiazolyl acetamide derivatives bearing a benzothiazole core have documented Src kinase inhibitory activity [1]. A structurally characterized benzothiazole-based Src inhibitor demonstrated an IC₅₀ of 21.6 µM against the Src kinase domain in biochemical assays [2]. The 4-ethyl substituent present on this compound introduces steric bulk at a position known to influence kinase selectivity; unsubstituted benzothiazole analogs typically exhibit broader kinome profiles, while 4-substitution can enhance selectivity for specific kinase conformations [3]. Direct kinome-wide profiling of this compound against its des-ethyl analog would quantify this selectivity advantage.

kinase inhibitor Src family kinases anticancer selectivity profiling

Urease Inhibition: Comparative Potency Within the Benzothiazole-Acetamide Chemotype

Within the N-(6-arylbenzo[d]thiazol-2-yl)acetamide series, the most active urease inhibitor identified was N-(6-(p-tolyl)benzo[d]thiazol-2-yl)acetamide, which surpassed the activity of the standard inhibitor thiourea [1]. The benchmark compound 6-phenylbenzo[d]thiazole-2-amine exhibited a urease IC₅₀ of 26.35 µg/mL [2]. The target compound differs from these active analogs by bearing a 4-ethyl substitution (rather than 6-aryl substitution) and a thiophene-containing acetamide side chain. This substitution pattern may confer differential binding to the urease active site, as the 4-ethyl group occupies a distinct spatial region compared to the 6-aryl substituents of the benchmark inhibitors [3].

urease inhibition anti-infective Helicobacter pylori enzyme inhibition

Potential for Anticonvulsant Activity Differentiation via Benzothiazole-Aminoacetamide Scaffold

New Benzo[d]thiazol-2-yl-aminoacetamides have been synthesized and screened for anticonvulsant activity using the maximal electroshock seizure (MES) test and subcutaneous pentylenetetrazole (scPTZ) test in mice [1]. The benzothiazole-2-acetamide core is a recognized anticonvulsant pharmacophore, and the 4-ethyl substitution on the benzothiazole ring distinguishes this compound from reported anticonvulsant benzothiazoles, which typically bear 6-substitution or halogen substituents [2]. This structural divergence offers an opportunity to explore structure-activity relationships at the underexamined 4-position, which could yield compounds with improved therapeutic indices over first-generation benzothiazole anticonvulsants.

anticonvulsant maximal electroshock CNS drug discovery benzothiazole

Best-Fit Research and Industrial Application Scenarios for N-(4-Ethylbenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)acetamide (CAS 921519-31-5)


DNA Repair-Targeted Chemical Biology: FANCM-RMI PPI Probe Development

This compound is most strategically deployed in chemical biology programs investigating alternative lengthening of telomeres (ALT) and Fanconi anemia pathway modulation. Its identification in a dedicated RMI-FANCM (MM2) screen provides a validated entry point for developing small-molecule disruptors of this PPI, a target class for which potent small molecules remain elusive . Researchers can benchmark this compound against PIP-199 (IC₅₀ = 36 µM) and cyclic peptide inhibitors (IC₅₀ = 54–104 nM) to establish its potency rank and explore its distinct binding modality . Applications include target validation in ALT-positive cancer cell lines and combination studies with DNA crosslinking chemotherapeutics.

Antibacterial Drug Discovery: DHFR Inhibitor Lead with Differentiated Substitution

For antibacterial programs addressing trimethoprim-resistant infections, this compound serves as a structurally differentiated DHFR inhibitor lead. The 2-(benzo[d]thiazol-2-yl)-N-arylacetamide chemotype has demonstrated IC₅₀ values (2.442–3.796 µM) superior to trimethoprim (IC₅₀ = 8.706 µM) against E. coli DHFR . Compared to the reported 2c and 4m analogs, this compound's 4-ethyl and thiophene substitutions may address DHFR active-site mutations that confer clinical resistance, making it a valuable addition to antifolate screening cascades.

Kinase Inhibitor Selectivity Screening: 4-Ethyl SAR Exploration

In kinase drug discovery, this compound fills a specific SAR gap: the effect of 4-position benzothiazole alkyl substitution on kinome selectivity. Procurement is recommended as a matched-pair compound alongside the des-ethyl analog (N-(benzo[d]thiazol-2-yl)-2-(thiophen-2-yl)acetamide) to enable kinome-wide profiling experiments . The 4-ethyl group is hypothesized to enhance selectivity for specific kinase conformations, potentially reducing the broad kinome reactivity observed with unsubstituted benzothiazole-based inhibitors. Such profiling data can inform fragment-to-lead and scaffold-hopping campaigns in oncology programs .

Urease-Targeted Anti-Infective Research

This compound is a candidate for urease inhibition screening in anti-infective programs targeting H. pylori and other ureolytic pathogens. The benzothiazole-acetamide chemotype is a validated urease inhibition scaffold, with N-(6-(p-tolyl)benzo[d]thiazol-2-yl)acetamide identified as the most active analog in published series . The 4-ethyl substitution distinguishes this compound from all characterized urease inhibitors in this class, offering potential for novel intellectual property and activity against urease variants that have evolved resistance to conventional inhibitors .

Quote Request

Request a Quote for N-(4-ethylbenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.